molecular formula C13H15ClO4 B12077084 Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate

Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate

Cat. No.: B12077084
M. Wt: 270.71 g/mol
InChI Key: ARNRPOPWMWTFDX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a chloro-substituted aromatic ring, and a keto group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate typically involves the esterification of 4-chloro-3-ethoxybenzoic acid with ethyl acetoacetate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used in substitution reactions.

Major Products

    Oxidation: Formation of 4-chloro-3-ethoxybenzoic acid.

    Reduction: Formation of ethyl 3-(4-chloro-3-ethoxyphenyl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and ethoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate: Lacks the chloro group, which can influence its chemical properties and applications.

    Ethyl 3-(4-chloro-3-methoxyphenyl)-3-oxopropanoate: Contains a methoxy group instead of an ethoxy group, leading to differences in steric and electronic effects.

Properties

Molecular Formula

C13H15ClO4

Molecular Weight

270.71 g/mol

IUPAC Name

ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C13H15ClO4/c1-3-17-12-7-9(5-6-10(12)14)11(15)8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

ARNRPOPWMWTFDX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)CC(=O)OCC)Cl

Origin of Product

United States

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